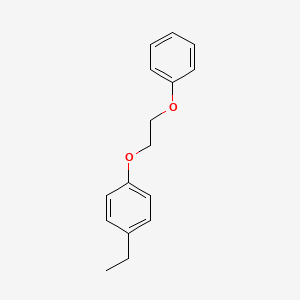

1-Ethyl-4-(2-phenoxyethoxy)benzene

Description

1-Ethyl-4-(2-phenoxyethoxy)benzene is a substituted benzene derivative featuring an ethyl group at the 1-position and a 2-phenoxyethoxy group at the 4-position. The phenoxyethoxy substituent consists of an ether-linked phenoxy group connected via a two-carbon chain. These analogs are frequently studied in organic synthesis, materials science, and pharmaceutical contexts due to their tunable hydrophobicity, reactivity, and biological activity.

Properties

Molecular Formula |

C16H18O2 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

1-ethyl-4-(2-phenoxyethoxy)benzene |

InChI |

InChI=1S/C16H18O2/c1-2-14-8-10-16(11-9-14)18-13-12-17-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |

InChI Key |

MSRYLVQFYIMSHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethyl-4-(2-phenoxyethoxy)benzene with structurally related compounds, highlighting molecular features, properties, and applications inferred from the evidence:

Key Comparison Points:

Substituent Effects on Reactivity :

- Ethynyl groups (e.g., in 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene) introduce unsaturation, enabling cross-linking or polymerization . In contrast, ether-linked substituents (as in the target compound) may enhance stability under oxidative conditions.

- Isobutyl and isopropyl groups (e.g., 1-Ethyl-4-(2-methylpropyl)benzene) increase hydrophobicity, influencing solubility in organic solvents .

Biological Activity :

- 1-Ethyl-4-(2-methylpropyl)benzene demonstrates inhibitory binding to NADPH oxidase (hydrogen bond with ILE160 and π-π stacking with PHE245) , whereas ethynyl-substituted analogs lack reported bioactivity but are explored for materials science .

Environmental and Synthetic Behavior :

- 1-Ethyl-4-(2-methylpropyl)benzene is a documented byproduct in UV/H₂O₂ degradation processes, suggesting environmental persistence . Ethynyl derivatives are synthesized via palladium-catalyzed coupling, as seen in related compounds .

Physical Properties :

- Ethynyl-substituted compounds exhibit higher melting points (e.g., 10–12°C for 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene) compared to alkyl-substituted analogs, which are often liquids .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.